3-Hydroxyazetidine-3-carboxylic acid hydrochloride
Overview
Description
3-Hydroxyazetidine-3-carboxylic acid hydrochloride is a heterocyclic compound that contains a four-membered ring with one nitrogen atom. This compound is known for its significant role as an intermediate in the synthesis of various pharmaceuticals and organic compounds. It is commonly used in the development of antibiotics and other medicinal agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
This reaction removes triphenylchloromethane and results in the formation of 3-Hydroxyazetidine-3-carboxylic acid hydrochloride . The process is efficient, avoids the use of toxic or expensive reagents, and is suitable for large-scale industrial production .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for higher yields and purity. The process involves careful control of reaction conditions, such as temperature and solvent choice, to ensure the consistent production of high-quality material .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxyazetidine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the hydroxyl group into a carbonyl group.
Reduction: Reduction reactions can convert the carbonyl group back to a hydroxyl group or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen chloride, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various derivatives of azetidine, which are used in the synthesis of pharmaceuticals and other organic compounds .
Scientific Research Applications
3-Hydroxyazetidine-3-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: It is an intermediate in the synthesis of antibiotics and other therapeutic agents.
Industry: The compound is used in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of 3-Hydroxyazetidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .
Comparison with Similar Compounds
3-Hydroxyazetidine-3-carboxylic acid hydrochloride is unique due to its four-membered ring structure, which imparts significant ring strain and reactivity. Similar compounds include:
Azetidine: A simpler four-membered ring compound without the hydroxyl and carboxylic acid groups.
3-Hydroxyazetidine hydrochloride: Lacks the carboxylic acid group but shares the hydroxyl and azetidine structure
These similar compounds differ in their reactivity and applications, with this compound being particularly valuable in pharmaceutical synthesis due to its functional groups and reactivity .
Properties
IUPAC Name |
3-hydroxyazetidine-3-carboxylic acid;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO3.ClH/c6-3(7)4(8)1-5-2-4;/h5,8H,1-2H2,(H,6,7);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIBQOYYZGHZVFQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)(C(=O)O)O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.56 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70767-62-3 | |
Record name | 3-hydroxyazetidine-3-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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